Bienvenue dans la boutique en ligne BenchChem!

Perimed

Gingivitis Clinical trial Papillary bleeding score

Perimed (CAS Registry Number 113813-79-9) is a fixed-dose combination antibacterial oral rinse consisting of povidone‑iodine (PVP‑I) and hydrogen peroxide (H₂O₂), formally classified by the National Library of Medicine MeSH system as a drug combination mapped to Hydrogen Peroxide, Iodine, and Povidone. Originally described in a pivotal 6‑month, double‑blind controlled clinical trial published in the Journal of Clinical Periodontology, Perimed was demonstrated to be a beneficial adjunctive treatment for the prevention and control of established gingivitis when used alongside routine oral hygiene procedures.

Molecular Formula C6H11I2NO3
Molecular Weight 398.97 g/mol
CAS No. 113813-79-9
Cat. No. B050059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerimed
CAS113813-79-9
SynonymsPerimed
Molecular FormulaC6H11I2NO3
Molecular Weight398.97 g/mol
Structural Identifiers
SMILESC=CN1CCCC1=O.OO.II
InChIInChI=1S/C6H9NO.I2.H2O2/c1-2-7-5-3-4-6(7)8;2*1-2/h2H,1,3-5H2;;1-2H
InChIKeyZAUYNCUCMJDAHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Perimed (CAS 113813-79-9): Fixed-Dose Povidone-Iodine and Hydrogen Peroxide Antibacterial Oral Rinse for Gingivitis Control


Perimed (CAS Registry Number 113813-79-9) is a fixed-dose combination antibacterial oral rinse consisting of povidone‑iodine (PVP‑I) and hydrogen peroxide (H₂O₂), formally classified by the National Library of Medicine MeSH system as a drug combination mapped to Hydrogen Peroxide, Iodine, and Povidone [1]. Originally described in a pivotal 6‑month, double‑blind controlled clinical trial published in the Journal of Clinical Periodontology, Perimed was demonstrated to be a beneficial adjunctive treatment for the prevention and control of established gingivitis when used alongside routine oral hygiene procedures [2]. Its molecular formula is C₆H₁₁I₂NO₃ (MW 398.97 g/mol), reflecting the co‑formulation of 1‑vinylpyrrolidin‑2‑one (povidone carrier), molecular iodine, and hydrogen peroxide.

Why Povidone-Iodine or Hydrogen Peroxide Alone Cannot Replace Perimed: Evidence of Synergistic Clinical and In Vitro Advantage


Perimed is not a simple mixture of two off‑the‑shelf antiseptics; the fixed co‑formulation of povidone‑iodine and hydrogen peroxide produces a synergistic antibacterial effect that is not achievable with either single agent at equivalent concentrations. In a 14‑day randomized, double‑blind clinical trial, Perimed achieved inhibition of plaque and gingivitis at the same or greater in vitro dilution than povidone‑iodine alone, a result explicitly interpreted as evidence of synergy [1]. This in vitro finding is corroborated by 6‑month clinical data showing that the PVP‑I/H₂O₂ combination produced a 38% reduction in papillary bleeding score (PBS) from baseline, compared with 31% for PVP‑I alone and 27% for H₂O₂ alone — a 7‑percentage‑point absolute improvement in bleeding reduction over the nearest single‑agent comparator [2]. Generic substitution with either component alone therefore results in a measurably inferior anti‑gingivitis outcome, compromising therapeutic efficacy in both short‑term plaque control and long‑term gingival health maintenance.

Quantitative Differentiation Evidence for Perimed: Head‑to‑Head Comparator Data for Scientific Procurement Decisions


Papillary Bleeding Score at 24 Weeks: Perimed (PVP‑I/H₂O₂) Delivers 38% Reduction vs. 31% for PVP‑I Alone and 27% for H₂O₂ Alone

In a 6‑month, double‑blind controlled study of 101 subjects with established gingivitis, the Perimed combination (PVP‑I/H₂O₂) produced a mean papillary bleeding score (PBS) of 1.34 at 24 weeks, representing a 38% reduction from baseline. By comparison, povidone‑iodine alone achieved a PBS of 1.48 (31% reduction), hydrogen peroxide alone achieved 1.62 (27% reduction), and the water control group reached only 1.88 (18% reduction) [1]. The difference between Perimed and the water control was statistically significant at every evaluation point (p < 0.05, Duncan's multiple range test).

Gingivitis Clinical trial Papillary bleeding score Antiseptic mouthrinse Periodontology

Severe Bleeding Site Resolution: Perimed Achieves 70% Reduction vs. 34% for Water Control Over 24 Weeks

The Clark et al. (1989) trial further stratified results by severity, measuring the proportion of sites with PBS ≥ 3 (indicating severe gingival inflammation). The Perimed (PVP‑I/H₂O₂) group demonstrated a 70% reduction in the number of sites with PBS ≥ 3 from baseline to 24 weeks, compared with only a 34% decrease in the water control group [1]. This represents a greater than two‑fold improvement in severe‑site resolution attributable to the combination product.

Severe gingivitis Bleeding on probing Periodontal treatment Clinical endpoint Adjunctive therapy

In Vitro Synergy: Perimed Inhibits Bacterial Growth at Greater Dilution Than Povidone-Iodine Alone

In the Maruniak et al. (1992) 14‑day randomized controlled trial comparing four oral rinses, in vitro assays were performed to assess antibacterial potency. The investigators reported that 'a synergistic effect was assumed when inhibition was achieved with Perimed at the same or greater dilution than was achieved with povidone‑iodine alone' [1]. This means the combination product retained bactericidal activity at a more dilute concentration than PVP‑I by itself, consistent with a supra‑additive interaction between the two active components. The synergy was observed alongside clinical outcomes showing Perimed's PBS was significantly lower than both Listerine Antiseptic® and water, and statistically equivalent to chlorhexidine (Peridex®).

In vitro synergy Antibacterial dilution Povidone-iodine Hydrogen peroxide Oral microbiology

Anti‑Gingivitis Efficacy Statistically Equivalent to Chlorhexidine (Peridex) with a Different Safety and Staining Profile

In the 1992 Maruniak head‑to‑head study, Perimed (PVP‑I/H₂O₂) was directly compared against Peridex® (chlorhexidine gluconate 0.12%), the established gold‑standard prescription oral antiseptic. After 14 days of twice‑daily supervised rinsing as the sole oral hygiene measure, the mean PBS for Perimed and Peridex were both significantly lower than for Listerine Antiseptic® and water placebo, and no statistically significant difference was detected between Perimed and Peridex [1]. This places Perimed in the same clinical efficacy tier as chlorhexidine for short‑term plaque and gingivitis control. Unlike chlorhexidine, however, the PVP‑I/H₂O₂ combination is not associated with the dose‑ and time‑dependent brown tooth staining, taste alteration, and increased supragingival calculus formation that limit long‑term chlorhexidine acceptability [2].

Chlorhexidine comparator Peridex Gingivitis Safety profile Tooth staining

Anti‑Biofilm Potency Against Staphylococcus aureus: PVP‑I/H₂O₂ Combination Reduces Viable Count by ~4 Log₁₀ vs. ~2.8 Log₁₀ for PVP‑I Alone

A 2025 in vitro study assessed the anti‑biofilm efficacy of povidone‑iodine and hydrogen peroxide, individually and in combination, against pre‑formed Staphylococcus aureus biofilms on titanium discs — a model relevant to periodontal and peri‑implant infections. The untreated control biofilm yielded 9.13 log₁₀ CFU/cm². PVP‑I alone reduced the count to 6.32 log₁₀ CFU/cm² (a ~2.81 log reduction), H₂O₂ alone to 7.07 log₁₀ CFU/cm², while the PVP‑I/H₂O₂ combination — the same active principle as Perimed — reduced the viable bacterial load to 5.11 log₁₀ CFU/cm², achieving a ~4.02 log₁₀ reduction within a 5‑minute exposure window [1]. This represents an additional ~1.2 log₁₀ CFU/cm² reduction versus PVP‑I alone. Gene expression analysis further revealed significant downregulation of biofilm‑associated genes (icaA, icaB, icaD, icaR, clfA) only in the combination treatment group, suggesting disruption of biofilm structural integrity at the transcriptional level [1].

Biofilm eradication Staphylococcus aureus Antiseptic combination CFU reduction Periprosthetic joint infection

Dual‑Mechanism Antibacterial Action: Oxidative and Halogenative Pathways Target Distinct Bacterial Vulnerabilities

Perimed's antibacterial activity derives from two mechanistically independent pathways: (1) hydrogen peroxide generates reactive oxygen species (ROS), including hydroxyl radicals, that oxidize microbial DNA, thiol‑group‑containing proteins, and membrane lipids; (2) molecular iodine released from the povidone‑iodine complex penetrates bacterial cell walls and iodinates tyrosine residues in proteins, disrupts electron transport chains, and inhibits protein synthesis [1][2]. The 2025 biofilm study provides mechanistic support for this dual action: H₂O₂ is proposed to disrupt the biofilm extracellular matrix architecture, thereby enhancing subsequent PVP‑I penetration and bactericidal effect [2]. In contrast, single‑mechanism oral antiseptics — chlorhexidine (membrane disruption), Listerine® (phenolic essential oil membrane damage), or PVP‑I alone — each target a narrower spectrum of bacterial vulnerabilities. The potential for cross‑resistance development is mitigated when two independent mechanisms are deployed simultaneously, a principle well‑established in antimicrobial stewardship [1].

Mechanism of action Dual antiseptic Oxidative stress Iodination Antimicrobial resistance avoidance

Evidence‑Based Application Scenarios for Perimed (PVP‑I/H₂O₂) in Dental Research and Clinical Practice


Adjunctive Chemical Plaque Control in Established Gingivitis: Superior to Single‑Agent Antiseptics

Perimed is indicated as a twice‑daily oral rinse adjunctive to mechanical oral hygiene in patients with established gingivitis. The 6‑month Clark et al. trial demonstrated a 38% reduction in papillary bleeding score — significantly greater than the 31% achieved by povidone‑iodine alone and the 27% achieved by hydrogen peroxide alone [1]. Clinicians and formulary managers selecting an antiseptic rinse for gingivitis management should therefore preferentially consider the PVP‑I/H₂O₂ combination when maximum bleeding reduction is the therapeutic goal, particularly in patients who have responded inadequately to single‑agent rinses.

Chlorhexidine‑Alternative Maintenance Therapy: Comparable Efficacy Without Staining Liability

For patients requiring long‑term chemical plaque control but intolerant of chlorhexidine‑associated brown tooth staining, taste disturbance, or mucosal irritation, Perimed provides statistically equivalent anti‑gingivitis efficacy with a more favorable adverse‑effect profile. The Maruniak et al. (1992) direct head‑to‑head trial demonstrated no significant difference in PBS between Perimed and Peridex® (chlorhexidine) after 14 days of exclusive mouthrinse use [1]. This scenario is especially relevant for orthodontic patients, elderly populations with reduced dexterity, and individuals with aesthetic concerns about chlorhexidine staining.

Subgingival Irrigation Protocol for Periodontal Maintenance: Enhanced Severe‑Site Resolution

The Clark et al. (1989) protocol combined twice‑daily rinsing with subgingival irrigation using the Perimed solution every 3 weeks, achieving a 70% reduction in severely inflamed sites (PBS ≥ 3) versus 34% in the water‑irrigated control [1]. This evidence supports the use of PVP‑I/H₂O₂ as an irrigant during periodontal maintenance visits and as a patient‑administered subgingival delivery agent via irrigation devices, particularly in sites with persistent bleeding on probing refractory to non‑surgical debridement alone.

Biofilm‑Targeted Peri‑Implant and Surgical Site Antisepsis: ~4‑Log Microbial Load Reduction

The 2025 in vitro biofilm data demonstrate that the PVP‑I/H₂O₂ combination achieves a ~4.02 log₁₀ CFU/cm² reduction in S. aureus biofilm within 5 minutes — outperforming PVP‑I alone by an additional 1.21 log₁₀ [1]. This rapid, deep biofilm‑penetrative activity supports use of the combination principle (as embodied in Perimed) for pre‑procedural oral decontamination prior to dental surgery, peri‑implantitis management, and as an irrigation solution during implant‑related procedures where biofilm eradication is critical to treatment success.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Perimed

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.